molecular formula C7H8ClNOS B2354467 5-chloro-N,N-dimethylthiophene-2-carboxamide CAS No. 88777-57-5

5-chloro-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B2354467
CAS No.: 88777-57-5
M. Wt: 189.66
InChI Key: CDISMUAEFLKTDV-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylthiophene-2-carboxamide typically involves the chlorination of thiophene-2-carboxamide followed by N,N-dimethylation. One common method includes:

    Chlorination: Thiophene-2-carboxamide is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the thiophene ring.

    N,N-Dimethylation: The chlorinated intermediate is then reacted with dimethylamine (CH3)2NH under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified amides.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N,N-dimethylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylthiophene-2-carboxamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting microbial cell walls, or modulating inflammatory pathways.

    Materials Science: Its electronic properties are influenced by the conjugated thiophene ring and the electron-withdrawing chlorine atom, affecting its conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of dimethylamine.

    5-bromo-N,N-dimethylthiophene-2-carboxamide: Bromine atom instead of chlorine.

    5-chloro-N,N-diethylthiophene-2-carboxamide: Diethylamine group instead of dimethylamine.

Uniqueness

5-chloro-N,N-dimethylthiophene-2-carboxamide is unique due to its specific combination of a chlorine atom and a dimethylamine group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-chloro-N,N-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISMUAEFLKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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